

# A Comprehensive Guide to IMMH001 (SYL930): A Novel S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**IMMH001**, also known as SYL930, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis and psoriasis.[1][2][3] This guide provides a comprehensive overview of **IMMH001**, including its mechanism of action, a summary of key experimental findings, and detailed protocols for the preclinical models used in its evaluation. Notably, **IMMH001** and SYL930 are two designations for the same chemical entity.

**IMMH001** functions as a prodrug, converted in vivo to its active phosphorylated form, **IMMH001**-P.[1] This active metabolite selectively modulates S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby reducing the infiltration of these immune cells into sites of inflammation.[2][4] Preclinical studies have shown that oral administration of **IMMH001** effectively reduces disease severity in rat models of arthritis and various mouse and guinea pig models of psoriasis.[1][3]

### **Mechanism of Action**

**IMMH001** is a selective modulator of sphingosine-1-phosphate receptors (S1PRs), with high affinity for the S1P1 subtype.[1][2] The mechanism of action involves the following key steps:







- Oral Bioavailability and Phosphorylation: IMMH001 is orally active and is phosphorylated in the body by sphingosine kinases (SphK1 and SphK2) to its active form, IMMH001-P.[1]
- S1P1 Receptor Agonism: **IMMH001**-P acts as a potent agonist at the S1P1 receptor on lymphocytes.[1]
- Receptor Internalization: Binding of IMMH001-P to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes insensitive to the endogenous S1P gradient that normally guides their egress from lymph nodes.[4]
- Lymphocyte Sequestration: As a result, lymphocytes are trapped within the lymph nodes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood.[2]
- Anti-inflammatory Effect: By preventing the migration of lymphocytes to sites of inflammation, such as the joints in rheumatoid arthritis or the skin in psoriasis, IMMH001 exerts its antiinflammatory and therapeutic effects.[1][3]





Click to download full resolution via product page

Mechanism of action of IMMH001.



Check Availability & Pricing

## **Quantitative Data from Preclinical Studies**

The efficacy of **IMMH001** has been evaluated in several well-established animal models of rheumatoid arthritis and psoriasis. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of IMMH001 in a Rat Model of Adjuvant-

**Induced Arthritis (AIA)** 

| Treatment Group         | Dose (mg/kg, p.o.) | Paw Volume (mL,<br>Day 28) | Arthritis Index<br>(Score, Day 28) |
|-------------------------|--------------------|----------------------------|------------------------------------|
| Control (non-arthritic) | -                  | ~0.5                       | 0                                  |
| AIA Model (vehicle)     | -                  | ~2.5                       | ~12                                |
| IMMH001                 | 0.3                | ~2.2                       | ~10                                |
| IMMH001                 | 0.6                | ~1.8                       | ~8                                 |
| IMMH001                 | 1.2                | ~1.5                       | ~6                                 |
| IMMH001                 | 2.4                | ~1.2                       | ~4                                 |
| FTY720 (Fingolimod)     | 1.0                | ~1.3                       | ~5                                 |

Data are approximated from graphical representations in the cited literature.

## Table 2: Efficacy of SYL930 in a Mouse Model of SLS-Induced Skin Inflammation



| Treatment Group     | Dose (mg/kg, p.o.) | Ear Thickness (mm) |
|---------------------|--------------------|--------------------|
| Control (no SLS)    | -                  | ~0.20              |
| SLS Model (vehicle) | -                  | ~0.45              |
| SYL930              | 0.3                | ~0.38              |
| SYL930              | 0.6                | ~0.32              |
| SYL930              | 1.2                | ~0.28              |
| FTY720 (Fingolimod) | 1.0                | ~0.29              |

Data are approximated from graphical representations in the cited literature.

### **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are provided below to facilitate reproducibility and further investigation.

### Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the therapeutic efficacy of compounds against rheumatoid arthritis.



Click to download full resolution via product page

Workflow for the Adjuvant-Induced Arthritis model.

#### Protocol:

Animals: Male Sprague-Dawley or Lewis rats, 6-8 weeks old.



- Induction: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis into the plantar surface of the right hind paw.
- Treatment: Oral administration of IMMH001 (dissolved in sterile water) or vehicle is initiated on the day of adjuvant injection and continued daily for 28 days.
- Assessment:
  - Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals.
  - Arthritis Index: Disease severity is scored based on erythema and swelling of the joints on a scale of 0-4 per paw, with a maximum score of 16 per animal.
- Endpoint Analysis: On day 28, animals are euthanized. Blood is collected for cytokine analysis, and hind paws are collected for histopathological examination to assess inflammation, pannus formation, and bone erosion.

## Sodium Lauryl Sulfate (SLS)-Induced Skin Inflammation in Mice

This model is used to assess the anti-inflammatory effects of compounds on irritant contact dermatitis, a condition with features relevant to psoriasis.

#### Protocol:

- Animals: Female KM mice, 6-8 weeks old.
- Induction: A 15% solution of SLS is applied topically to the shaved back skin of the mice daily for 7 consecutive days to induce skin inflammation.[5]
- Treatment: SYL930 is administered orally once daily, starting from the first day of SLS application.
- Assessment:



- Ear/Skin Thickness: The thickness of the inflamed skin is measured daily using a caliper.
- Histopathology: At the end of the study, skin biopsies are taken for histological analysis to evaluate epidermal hyperplasia (acanthosis) and inflammatory cell infiltration.

### Conclusion

**IMMH001** (SYL930) is a promising S1P1 receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration.[2][4] Robust preclinical data in validated animal models of rheumatoid arthritis and psoriasis demonstrate its potent anti-inflammatory and disease-modifying effects.[1][3] The detailed experimental protocols provided herein offer a framework for further investigation and comparative studies of this compound. The quantitative data consistently show a dose-dependent reduction in disease severity, positioning **IMMH001** as a strong candidate for clinical development in the treatment of autoimmune disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]
- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Guide to IMMH001 (SYL930): A Novel S1P1 Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929217#head-to-head-comparison-of-immh001-and-syl930]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com